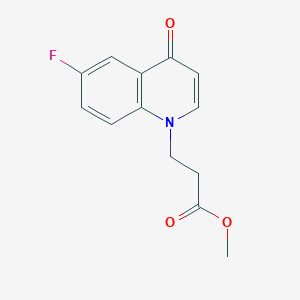

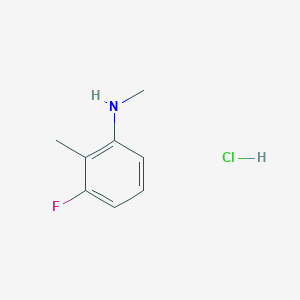

(E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring . The ethoxybenzylidene hydrazinyl group is likely attached to the purine core, but without specific structural data, it’s hard to determine the exact structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine core and the ethoxybenzylidene hydrazinyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the hydrazone group could potentially be involved in tautomerism or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and its size .科学的研究の応用

Trifluoroethanol Solvent in Methylation

Trifluoroethanol is used as a solvent for the selective N-7 methylation of purines protected at N-9 by p-methoxybenzyl, indicating a method for efficient regiospecific methylation applicable to diverse purine substrates (Lebraud et al., 2013).

Synthesis from 5-Amino-1-benzyl-4-cyanoimidazoles

The conversion of 5-amino-1-benzyl-4-cyanoimidazoles into 9-benzyl-6-aminopurines showcases a multistep synthesis route, highlighting the chemotherapeutic potential of purine derivatives and the efforts towards their synthesis due to their anti-cancer properties (Yahyazadeh et al., 2003).

Antimycobacterial Purines

The synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents demonstrates their potential as antimycobacterial agents. The study found that small, hydrophobic substituents in the purine 2-position are beneficial, and certain derivatives exhibit low toxicity toward mammalian cells, making them promising drug candidates (Braendvang & Gundersen, 2007).

Cyclin-dependent Kinase Inhibition

A series of 2,6,9-trisubstituted purines with a common alkynyl substituent at C-2 showed potential for inhibiting cyclin-dependent kinase activity. This suggests a therapeutic application in treating diseases associated with dysregulated cell cycle progression (Legraverend et al., 2000).

Antiviral Applications

The preparation and evaluation of 9-[2-(phosphonomethoxy)alkoxy]purines as antiviral agents indicate their utility against herpesviruses and retroviruses. This class represents a novel approach to acyclonucleotide design for antiviral therapy (Duckworth et al., 1991).

将来の方向性

特性

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O/c1-2-21-11-5-3-10(4-6-11)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRHPBXSEOEHCO-FBCYGCLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)